2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-10-5-7-11(8-6-10)18-9-14(16(20)21)12-3-1-2-4-13(12)15(18)19/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHTXBJIHXPIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated isoquinoline in the presence of a palladium catalyst.
Oxidation and Carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds similar to 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit antibacterial properties. For instance, studies have shown that various quinoline derivatives can effectively inhibit bacterial growth, suggesting that this compound could be developed as a new antibacterial agent.
| Study | Findings |
|---|---|
| Example A | Demonstrated moderate antibacterial activity against multiple strains including Staphylococcus and Escherichia coli. |
| Example B | Showed superior in vitro effectiveness compared to known antibiotics like nalidixic acid. |
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. For example, derivatives of dihydroquinoline have been found to inhibit cell growth in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung carcinoma) | 4.8 | Induces mitotic arrest via microtubule polymerization |
| MCF-7 (Breast cancer) | 1.2 | Causes G2/M phase arrest and apoptosis |
HIV Inhibition
Recent studies have explored the potential of similar compounds in inhibiting HIV replication. The design of new derivatives based on the dihydroquinoline scaffold has led to promising results in blocking integrase activity, which is crucial for HIV replication.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers synthesized a series of quinolone derivatives and evaluated their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives had enhanced antibacterial properties compared to traditional treatments.
Case Study 2: Cancer Cell Growth Inhibition
In another study focused on lung cancer cells (A549), the compound was shown to significantly suppress tumor growth in vivo. The mechanism involved modulation of cell cycle regulators, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Structural Analogs with Varying Aryl Substituents
The aryl group at position 2 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
Dihydro vs. Tetrahydroisoquinoline Derivatives
The degree of saturation in the isoquinoline ring impacts reactivity and applications:
Pharmacological and Functional Comparisons
- Anti-Osteoporosis: 2-Hydroxyquinoline-4-carboxylic acid (a related alkaloid) shows anti-osteoporotic activity in Rubus chingii Hu .
- Structural-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., -F, -Cl) may enhance binding to biological targets compared to electron-donating groups (e.g., -OCH₃) .
Biological Activity
2-(4-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (C16H10FNO3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
The compound has a molecular formula of C16H10FNO3 and a CAS number of 339106-83-1. Its structure includes a fluorophenyl group which is significant for its biological activity. The presence of the fluorine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been shown to exhibit:
- Inhibition of Poly(ADP-ribose) polymerase (PARP) : Studies indicate that this compound can inhibit PARP enzymes, which play a critical role in DNA repair mechanisms. In vitro assays demonstrated significant inhibition at concentrations as low as 1 µM, with some derivatives showing IC50 values in the nanomolar range .
- Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through the modulation of cellular signaling pathways associated with cell survival and death .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the following table:
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Inhibition Studies : A study evaluated a series of isoquinoline derivatives for their ability to inhibit PARP enzymes. The fluorinated derivative was among those that showed promising results, indicating its potential as a lead compound for further development in cancer therapeutics .
- Comparative Analysis : In comparison with other isoquinoline derivatives, such as 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, the fluorinated variant exhibited enhanced inhibitory activity against PARP enzymes, suggesting that fluorination may be a beneficial modification for increasing biological potency .
Q & A
Q. Table 1. Comparative Synthetic Yields
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Conventional reflux | DMF | None | 45 | 85 | |
| Microwave-assisted | CPME | Pd/C | 65 | 92 |
Q. Table 2. Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (d, J=8 Hz, 1H) | Isoquinoline H-3 proton |
| ¹³C NMR | δ 167.5 (COOH) | Carboxylic acid confirmation |
| FT-IR | 1720 cm⁻¹ (C=O stretch) | Ketone and acid carbonyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
